molecular formula C22H23N3O2 B5062178 Isoquinolin-1-yl-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone

Isoquinolin-1-yl-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone

Cat. No.: B5062178
M. Wt: 361.4 g/mol
InChI Key: LVEAERSJZKOJAK-UHFFFAOYSA-N
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Description

Isoquinolin-1-yl-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features an isoquinoline moiety linked to a piperazine ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug discovery and development.

Properties

IUPAC Name

isoquinolin-1-yl-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-27-19-7-4-5-17(15-19)16-24-11-13-25(14-12-24)22(26)21-20-8-3-2-6-18(20)9-10-23-21/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEAERSJZKOJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=NC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolin-1-yl-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the isoquinoline and piperazine intermediates. One common synthetic route includes:

    Formation of Isoquinoline Intermediate: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde reacts with aminoacetaldehyde diethyl acetal under acidic conditions to form isoquinoline.

    Preparation of Piperazine Intermediate: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol under high temperature and pressure.

    Coupling Reaction: The isoquinoline and piperazine intermediates are then coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Isoquinolin-1-yl-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Isoquinolin-1-yl-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Isoquinolin-1-yl-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s isoquinoline moiety can bind to the active sites of enzymes, inhibiting their activity. Additionally, the piperazine ring can interact with neurotransmitter receptors, modulating their function. These interactions lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds like 1,2,3,4-tetrahydroisoquinoline and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline share structural similarities.

    Piperazine Derivatives: Compounds such as 1-(3-chlorophenyl)piperazine and 1-(4-methoxyphenyl)piperazine are structurally related.

Uniqueness

Isoquinolin-1-yl-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone is unique due to its combined isoquinoline and piperazine moieties, which confer distinct biological activities. This dual functionality allows it to interact with a broader range of biological targets compared to its individual components.

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